1,4-Difluoro-2,3-diiodobenzene
Overview
Description
1,4-Difluoro-2,3-diiodobenzene is an organic compound with the molecular formula C6H2F2I2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two by iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2,3-diiodobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 1,4-difluorobenzene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or a halogen exchange reaction with a suitable iodine source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Difluoro-2,3-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts are frequently used, along with bases like potassium carbonate and solvents such as toluene or dimethylformamide.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
1,4-Difluoro-2,3-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Materials Science: It is investigated for its potential in the synthesis of semiconducting materials and other advanced materials.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives may be explored for pharmaceutical development.
Mechanism of Action
The mechanism of action of 1,4-difluoro-2,3-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds are relatively weak and can be readily broken to form reactive intermediates, which then participate in various chemical transformations. The presence of fluorine atoms can influence the reactivity and stability of these intermediates, making the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
2,3-Difluoro-1,4-diiodobenzene: Similar in structure but with different positions of the fluorine and iodine atoms.
1,4-Difluoro-2,5-diiodobenzene: Another isomer with different substitution patterns.
Uniqueness: 1,4-Difluoro-2,3-diiodobenzene is unique due to its specific substitution pattern, which can lead to distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthetic applications and the development of new materials .
Properties
IUPAC Name |
1,4-difluoro-2,3-diiodobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLHLCQQYKZGDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306909 | |
Record name | 1,4-Difluoro-2,3-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501432-99-1 | |
Record name | 1,4-Difluoro-2,3-diiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501432-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Difluoro-2,3-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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